LY2857785 -

LY2857785

Catalog Number: EVT-273960
CAS Number:
Molecular Formula: C26H36N6O
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2857785, chemically known as 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , , ]. This compound has garnered significant interest in scientific research, particularly in the field of oncology, due to its potential as an anti-tumor agent [, , , , ]. LY2857785 exerts its effects by interfering with the CDK9/cyclin T complex, a crucial component of positive transcription elongation factor b (P-TEFb) [, , , , ].

  • Inhibition of CDK9: LY2857785 effectively inhibits CDK9, a serine/threonine kinase that regulates transcriptional initiation and elongation by phosphorylating specific residues on the C-terminal domain (CTD) of RNA polymerase II (RNAP II) [, , , ].
  • Reduction of RNAP II CTD Phosphorylation: By inhibiting CDK9, LY2857785 significantly reduces the phosphorylation of RNAP II CTD, ultimately impacting gene transcription [, , ].
  • Decrease in MCL1 Protein Levels: LY2857785 treatment leads to a dramatic decrease in MCL1 protein levels, an anti-apoptotic protein. This reduction in MCL1 contributes to the induction of apoptosis in cancer cells [, , ].
Overview

LY2857785 is a novel compound that functions as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in the regulation of transcriptional elongation by RNA polymerase II. This compound has garnered interest due to its potential therapeutic applications in oncology, particularly for hematologic malignancies and solid tumors.

Source and Classification

LY2857785 is classified as a pyrimidine-based small molecule. It was identified through structure-based design and structure-activity relationship studies aimed at developing selective CDK9 inhibitors. The compound has shown promising results in preclinical investigations, demonstrating potent antitumor efficacy against various cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2857785 involves multiple steps, as outlined in various patents and research articles. The process includes:

  1. Preparation of Intermediate Compounds: Several intermediates are synthesized through reactions involving anhydrous solvents, alkylating agents, and various reagents under controlled temperature conditions.
  2. Reactions: Key reactions include the use of dimethyl sulfate for alkylation, potassium persulfate for oxidation, and hydrobromic acid for bromination. Each step is monitored using thin-layer chromatography (TLC) to ensure completion and purity .
  3. Yield and Purity: The final product is purified through filtration and recrystallization, achieving high yields ranging from 60% to 97% depending on the specific step in the synthesis .
Molecular Structure Analysis

Structure and Data

LY2857785 features a complex molecular structure characterized by its pyrimidine core. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 269.3 g/mol. The structural configuration allows it to selectively inhibit CDK9 by fitting into its active site, thereby obstructing its function.

Structural Characteristics

  • Core Structure: Pyrimidine ring
  • Functional Groups: Various substituents that enhance selectivity towards CDK9 over other kinases
  • Binding Affinity: Exhibits high binding affinity to CDK9, making it a potent inhibitor .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction of interest for LY2857785 involves its interaction with ATP-binding sites on CDK9, leading to competitive inhibition. The following are key aspects of its chemical behavior:

  • Inhibition Mechanism: LY2857785 competes with ATP for binding to the active site of CDK9, effectively blocking phosphorylation processes essential for transcriptional regulation.
  • Selectivity Profile: In biochemical assays, LY2857785 has demonstrated selectivity over other cyclin-dependent kinases such as CDK1, CDK2, and CDK4, which is crucial for minimizing off-target effects in therapeutic applications .
Mechanism of Action

Process and Data

LY2857785 exerts its antitumor effects primarily by inhibiting CDK9 activity, which leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition results in:

  • Reduced Transcriptional Elongation: By impairing RNA polymerase II activity, LY2857785 effectively halts the transcription of genes critical for cancer cell survival.
  • Induction of Apoptosis: The compound significantly lowers levels of MCL1 protein, a key anti-apoptotic factor, thereby promoting apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Ranges from 80°C to 280°C depending on the specific intermediate or final product stage .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Relevant data from studies indicate that LY2857785 maintains activity under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light .

Applications

Scientific Uses

LY2857785 is primarily investigated for its potential use in cancer therapy due to its ability to selectively inhibit transcriptional processes critical for tumor growth and survival. Specific applications include:

  • Antitumor Therapy: Demonstrated efficacy in preclinical models of leukemia and solid tumors.
  • Research Tool: Utilized in studies examining the role of CDK9 in transcription regulation and cancer biology.

The ongoing research aims to further elucidate the therapeutic potential of LY2857785 and optimize its pharmacological profile for clinical use .

Molecular Pharmacology of LY2857785

Kinase Inhibition Profile and Selectivity

ATP-Competitive Inhibition of CDK9 (IC₅₀ = 11 nM)

LY2857785 functions as a type I reversible ATP-competitive inhibitor of CDK9, exhibiting high potency with an IC₅₀ of 11 nM. This inhibition disrupts the formation of the Positive Transcription Elongation Factor b (P-TEFb) complex, comprising CDK9 and Cyclin T1. The primary consequence is suppression of RNA Polymerase II (RNAP II) C-terminal domain (CTD) phosphorylation at serine 2 (Ser2), a critical step for transcriptional elongation [1] [2]. Mechanistically, LY2857785 binds the ATP-binding cleft of CDK9, preventing phosphorylation of the Ser2 residues within the YSPTSPS tandem repeats of RNAP II CTD. This action halts productive elongation of nascent mRNA strands, thereby downregulating short-lived oncoproteins like MCL-1, which are essential for cancer cell survival [3] [4]. In cellular assays, LY2857785 reduces CTD Ser2 phosphorylation in U2OS osteosarcoma cells with an IC₅₀ of 89 nM, confirming target engagement [1].

Table 1: Inhibition of CDK9-Dependent Phosphorylation by LY2857785

TargetCellular ProcessIC₅₀ (μM)Biological Outcome
CDK9 (biochemical)ATP hydrolysis0.011Blocks P-TEFb kinase activity
RNAP II CTD P-Ser2Transcriptional elongation0.089Suppresses oncogene expression
MCL-1 protein levelsApoptosis regulation~0.5*Induces cancer cell apoptosis

* IC₅₀ in L363 multiple myeloma cells after 8-hour exposure [1]

Cross-Reactivity with CDK7 (IC₅₀ = 246 nM) and CDK8 (IC₅₀ = 16 nM)

Beyond CDK9, LY2857785 demonstrates significant activity against transcriptional kinases CDK8 (IC₅₀ = 16 nM) and CDK7 (IC₅₀ = 246 nM) [1] [4]. This cross-reactivity arises from structural similarities in the ATP-binding pockets of these kinases:

  • CDK8 inhibition (IC₅₀ 16 nM) disrupts the Mediator complex, impairing phosphorylation of transcription factors involved in oncogenic signaling [2].
  • CDK7 inhibition (IC₅₀ 246 nM) attenuates RNAP II CTD phosphorylation at serine 5 (Ser5), which is required for transcription initiation. Cellular assays confirm reduced CTD Ser5 phosphorylation (IC₅₀ 42 nM in U2OS cells) [1].

Despite inhibiting cell-cycle CDKs (e.g., CDK1, IC₅₀ 241 nM), LY2857785 does not induce G1/S arrest. Instead, it causes moderate G2/M accumulation (35% → 55%, EC₅₀ 135 nM), suggesting its primary antitumor effects stem from transcriptional disruption rather than cell-cycle blockade [4].

Table 2: Selectivity of LY2857785 Among CDK Family Members

KinaseIC₅₀ (μM)Primary FunctionCellular Phenotype
CDK90.011Transcriptional elongationRNAP II Ser2-P inhibition
CDK80.016Mediator complex regulationTF phosphorylation suppression
CDK70.246Transcriptional initiation, CAKRNAP II Ser5-P inhibition
CDK10.241G2/M transitionModerate G2/M accumulation
CDK4/6>1*G1/S progressionNo G1/S arrest

* IC₅₀ >1 μM; minimal impact on Rb phosphorylation [1] [4]

Kinome-Wide Selectivity Screening Against 114 Protein Kinases

Kinome-wide profiling of LY2857785 across 114 human protein kinases reveals high selectivity within the transcriptional CDK subgroup (CDK7/8/9). Only 5 kinases outside this subgroup are inhibited with IC₅₀ < 0.1 μM, and a total of 14 kinases show IC₅₀ < 1 μM [1] [4]. Key selectivity features include:

  • Minimal off-target activity against non-CDK kinases: Over 87% of tested kinases (99/114) exhibit IC₅₀ > 1 μM.
  • Group-selective inhibition: Strongest activity against CMGC kinase family members (including CDKs), with negligible effects on tyrosine kinases or AGC kinases (e.g., PKA, PKC) [5].

This selectivity profile positions LY2857785 as a precision tool for dissecting transcriptional CDK functions. Its distinct mechanism avoids the pan-CDK inhibitory effects seen with first-generation inhibitors (e.g., flavopiridol), reducing risks of off-target toxicity [2].

Table 3: Kinome-Wide Selectivity Profile of LY2857785

Selectivity CategoryNumber of KinasesRepresentative Examples
IC₅₀ < 0.1 μM5CDK9, CDK8, CLK1, DYRK1A, HIPK2
IC₅₀ 0.1–1 μM9CDK7, CDK1, CDK2, GSK3β, CDK5
IC₅₀ > 1 μM99VEGFR, PDGFR, EGFR, AKT, mTOR

Properties

Product Name

LY2857785

IUPAC Name

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine

Molecular Formula

C26H36N6O

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30)

InChI Key

LHIUZPIDLZYPRL-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

LY2857785; LY-2857785; LY 2857785.

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.